Halauxifen

Vue d'ensemble

Description

It belongs to the 6-aryl-picolinic acid subclass of synthetic auxin herbicides and was commercialized in 2015 . Halauxifen-methyl is used primarily for controlling broadleaf weeds in cereal crops.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Halauxifen-methyl is synthesized through a series of chemical reactions involving picolinic acid derivatives. The synthesis typically involves the formation of a 6-aryl-picolinic acid structure, followed by methylation to produce this compound-methyl .

Industrial Production Methods

The industrial production of this compound-methyl involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as esterification, methylation, and purification to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Halauxifen-methyl undergoes various chemical reactions, including:

Oxidation: this compound-methyl can be oxidized to form this compound acid.

Reduction: Reduction reactions can convert this compound-methyl back to its precursor compounds.

Substitution: This compound-methyl can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions include this compound acid, various substituted derivatives, and reduced forms of the compound .

Applications De Recherche Scientifique

Efficacy in Weed Management

Halauxifen-methyl has been extensively studied for its effectiveness in managing glyphosate-resistant (GR) weed species. Research indicates that it provides superior control of GR horseweed and common ragweed compared to traditional herbicides like glufosinate and 2,4-D. In field trials, this compound-methyl applied either alone or in tank mixtures demonstrated significant control of these problematic weeds prior to planting corn, cotton, and soybean crops .

Table 1: Efficacy of this compound-Methyl Against GR Weeds

| Herbicide Program | Control Efficacy (%) | Target Weeds |

|---|---|---|

| This compound-methyl | 85-95 | GR horseweed, common ragweed |

| Dicamba | 80-90 | GR horseweed |

| Saflufenacil | 75-85 | GR horseweed |

| Glufosinate | 50-60 | GR horseweed |

| 2,4-D | 40-50 | GR horseweed |

Mode of Action

The mode of action of this compound-methyl involves its influence on plant hormone homeostasis, specifically indole-3-acetic acid (IAA). Studies have shown that this compound-methyl affects the growth and development of target weeds by altering IAA levels and ethylene biosynthesis pathways. This disruption leads to inhibited growth and eventual death of susceptible plant species .

Key Findings:

- This compound-methyl reduces IAA levels in treated plants.

- It promotes ethylene production, which is associated with stress responses in plants.

- The compound also influences abscisic acid (ABA) biosynthesis, further affecting plant growth dynamics .

Toxicological Considerations

Toxicological assessments indicate that this compound-methyl has low acute toxicity in mammals. Studies demonstrate that it is rapidly hydrolyzed to this compound acid in the body, which is considered less toxic. Long-term studies have shown no significant bioaccumulation or sustained activation of the aryl hydrocarbon receptor (AhR) pathway in humans compared to rodents .

Table 2: Toxicological Profile of this compound-Methyl

| Parameter | Value |

|---|---|

| Acute Oral Toxicity | Low |

| Dermal Toxicity | Low |

| NOAEL (No Observed Adverse Effect Level) | 10 mg/kg bw/day |

| AhR Activation | Weak in rodents; negligible in humans |

Case Studies and Field Trials

Several field trials have been conducted to assess the practical applications of this compound-methyl in various cropping systems:

- Case Study 1: In a trial comparing this compound-methyl with other herbicides in no-till soybean systems, it was found that this compound-methyl provided superior control over GR horseweed when used as part of a comprehensive herbicide program .

- Case Study 2: A study evaluating the use of this compound combined with fluroxypyr demonstrated effective control over broadleaf weeds such as Rumex dentatus and Medicago denticulata in wheat crops . The combination treatment significantly reduced weed density and biomass compared to untreated controls.

Mécanisme D'action

Halauxifen-methyl exerts its effects by mimicking the function of indole-3-acetic acid (IAA), a natural plant hormone. It disrupts the homeostasis of IAA and stimulates the overproduction of ethylene and abscisic acid (ABA) by inducing the overexpression of genes involved in their biosynthesis. This leads to senescence and plant death .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): One of the first synthetic auxin herbicides, widely used for weed control.

Florpyrauxifen-benzyl: Another picolinate compound with similar herbicidal properties.

Picloram: A synthetic auxin herbicide with a different chemical structure but similar mode of action.

Uniqueness

Halauxifen-methyl is unique due to its high selectivity and efficacy in controlling broadleaf weeds in cereal crops. It has a distinct chemical structure that allows it to bind preferentially to specific auxin receptors, making it more effective and safer for use in agricultural practices .

Activité Biologique

Halauxifen, specifically in its methyl form (this compound-methyl), is a synthetic auxin herbicide that has gained attention for its unique biological activity and mode of action. This article reviews the biological effects of this compound, focusing on its mechanisms, efficacy in weed control, and toxicological profile based on diverse research findings.

Overview of this compound

This compound-methyl is a member of the 6-aryl-substituted synthetic auxins, designed to control broadleaf weeds in various crops. Its primary mechanism involves mimicking natural auxins, thereby disrupting normal plant growth processes.

The mode of action of this compound-methyl involves several key biochemical pathways:

- Aryl Hydrocarbon Receptor (AhR) Activation : this compound-methyl activates AhR, leading to liver toxicity in rodents through a pre-systemic exposure mechanism. This activation results in increased liver weight and hepatocyte hypertrophy, indicating cellular proliferation in liver tissues .

- Indole-3-Acetic Acid (IAA) Regulation : Studies have shown that this compound affects the homeostasis of IAA, a critical plant hormone involved in growth regulation. This disruption alters growth patterns in target weeds such as Galium aparine by affecting ethylene and abscisic acid (ABA) biosynthesis .

Efficacy in Weed Control

This compound-methyl has been evaluated for its effectiveness against various weed species:

- Field Trials : In trials conducted over two years (2018-2019), this compound-methyl was applied preplant and post-emergence to soybean and corn. Results indicated that while preplant applications caused minimal injury (≤10% visible injury), post-emergence applications led to significant injury (67%-87% visible injury) in soybean, with reductions in height and biomass .

- Combination Treatments : this compound-methyl has been used in combination with other herbicides like diclosulam for enhanced control of Conyza spp., achieving over 90% control without adversely affecting soybean yields .

Toxicological Profile

The toxicological assessment of this compound highlights its safety profile concerning human exposure:

- Short-Term Toxicity Studies : In rodent studies, this compound-methyl demonstrated a no-observed-adverse-effect level (NOAEL) of 10 mg/kg body weight/day. Histopathological examinations showed no significant liver changes at this dose, indicating a relatively low risk at recommended application rates .

- Metabolism Studies : Research indicates that this compound is rapidly metabolized into this compound acid, which exhibits different biological activity. The metabolism is regulated by specific genes, particularly in wheat, enhancing the crop's tolerance to the herbicide .

Table 1: Summary of Toxicological Findings

| Study Type | NOAEL (mg/kg bw/day) | Liver Effects Observed | Key Findings |

|---|---|---|---|

| Short-Term Study | 10 | None | No significant histopathological changes |

| Subchronic Study | ≥50 | Yes | Induction of Cyp1a1 but no associated pathology |

Table 2: Efficacy of this compound-Methyl on Target Weeds

| Crop | Application Timing | Visible Injury (%) | Height Reduction (%) | Yield Impact (%) |

|---|---|---|---|---|

| Soybean | Preplant | ≤10 | Minimal | No impact |

| Soybean | Post-emergence | 67-87 | 50-53 | 53-63 decline |

| Corn | Preplant | ≤3 | None | Minimal decline |

Case Studies

- Soybean Tolerance Study : A series of twelve field trials assessed soybean tolerance to this compound-methyl applied at various timings. The results confirmed that preplant applications were safe while post-emergence applications led to substantial crop injury.

- Weed Control Efficacy : In Brazil, trials combining this compound-methyl with diclosulam showed superior control over Conyza spp., achieving over 90% efficacy without reducing soybean yields.

Propriétés

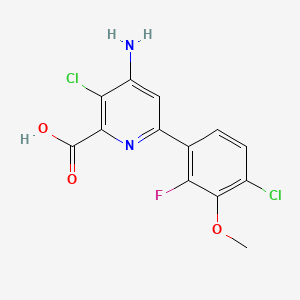

IUPAC Name |

4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2FN2O3/c1-21-12-6(14)3-2-5(10(12)16)8-4-7(17)9(15)11(18-8)13(19)20/h2-4H,1H3,(H2,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLBEFSLWYDQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2)N)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241447 | |

| Record name | 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943832-60-8 | |

| Record name | Halauxifen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943832608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALAUXIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6XT37HY9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does halauxifen-methyl control weeds?

A1: this compound-methyl is a synthetic auxin herbicide that disrupts plant growth by mimicking the natural plant hormone indole-3-acetic acid (IAA). [] This disruption leads to uncontrolled growth, ultimately resulting in plant death.

Q2: Which weeds are particularly susceptible to this compound-methyl?

A2: Research indicates that this compound-methyl effectively controls a broad spectrum of broadleaf weeds, including glyphosate-resistant horseweed (Conyza canadensis), common ragweed (Ambrosia artemisiifolia), and giant ragweed (Ambrosia trifida). [, , , ]

Q3: Is this compound-methyl effective against weeds resistant to other auxin herbicides?

A3: Interestingly, this compound-methyl demonstrates efficacy against some weed populations resistant to 2,4-D, a commonly used auxin herbicide. This suggests a potentially distinct mode of action compared to other auxin herbicides. []

Q4: Does this compound-methyl offer any advantages over existing auxin herbicides like 2,4-D and dicamba?

A4: Studies show that this compound-methyl provides effective weed control at significantly lower application rates compared to 2,4-D and dicamba. [, ] Additionally, it exhibits a wider pre-plant application window in certain crops, potentially offering more flexibility for farmers. [, ]

Q5: Can the efficacy of this compound-methyl be improved through tank-mixing with other herbicides?

A6: Yes, combining this compound-methyl with other herbicides often enhances its weed control spectrum and efficacy. For instance, mixing with herbicides like dicamba, 2,4-D, glyphosate, metribuzin, or saflufenacil has shown promising results in controlling a wider range of weed species. [, , , , , , ]

Q6: Are there concerns regarding the development of herbicide resistance to this compound-methyl?

A9: As with any herbicide, the potential for resistance development in weeds exists. Implementing integrated weed management practices, including herbicide rotation and diverse weed control tactics, is crucial to delay or prevent resistance to this compound-methyl. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.